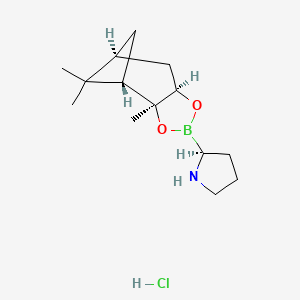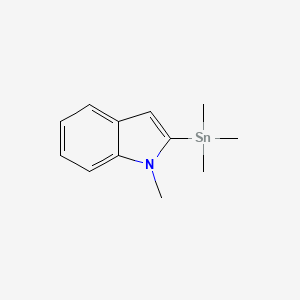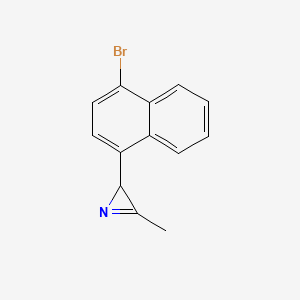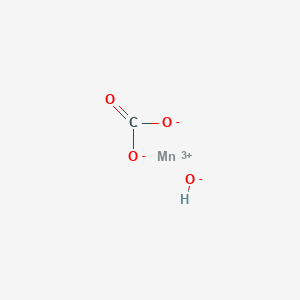
Manganese(3+) carbonate hydroxide (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(3+) carbonate hydroxide (1/1/1) is a compound that contains manganese in the +3 oxidation state, combined with carbonate and hydroxide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(3+) carbonate hydroxide (1/1/1) can be synthesized through a co-precipitation method. This involves mixing manganese(II) salts with carbonate and hydroxide sources under controlled pH conditions. The reaction typically takes place at ambient temperature, and the resulting precipitate is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production of manganese(3+) carbonate hydroxide (1/1/1) follows similar principles but on a larger scale. The process involves the use of large reactors where manganese(II) salts are reacted with carbonate and hydroxide sources. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
Manganese(3+) carbonate hydroxide (1/1/1) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of manganese.
Reduction: It can be reduced to lower oxidation states, such as manganese(II).
Substitution: The carbonate and hydroxide ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Reagents like acids or other anionic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Manganese oxides of higher oxidation states.
Reduction: Manganese(II) compounds.
Substitution: Various manganese salts depending on the substituting anion.
Scientific Research Applications
Manganese(3+) carbonate hydroxide (1/1/1) has several scientific research applications:
Electrochemistry: Used as an electrode material in supercapacitors due to its high capacitance and stability.
Catalysis: Acts as a catalyst in oxidation-reduction reactions.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Environmental Science: Utilized in the removal of contaminants from water through adsorption and catalytic degradation.
Mechanism of Action
The mechanism of action of manganese(3+) carbonate hydroxide (1/1/1) in electrochemical applications involves the transformation of the compound to manganese oxides and hydroxides under specific conditions. This transformation enhances its electrochemical properties, making it suitable for use in supercapacitors. The molecular targets and pathways involved include the interaction with electrolytes and the formation of electroactive sites on the material’s surface .
Comparison with Similar Compounds
Similar Compounds
- Manganese(II) carbonate
- Manganese(IV) oxide
- Manganese(III) oxide
Comparison
Manganese(3+) carbonate hydroxide (1/1/1) is unique due to its specific oxidation state and combination of carbonate and hydroxide ions. Compared to manganese(II) carbonate, it has higher oxidation potential and different electrochemical properties. Manganese(IV) oxide and manganese(III) oxide have different structural and chemical properties, making manganese(3+) carbonate hydroxide (1/1/1) distinct in its applications and reactivity .
Properties
CAS No. |
147550-60-5 |
|---|---|
Molecular Formula |
CHMnO4 |
Molecular Weight |
131.95 g/mol |
IUPAC Name |
manganese(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Mn.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
InChI Key |
XXYBORWFPQAJKV-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].[OH-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R)-2-Methylbutyl]pyrrolidine](/img/structure/B12550323.png)
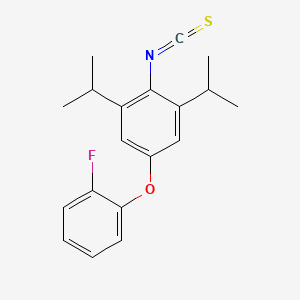
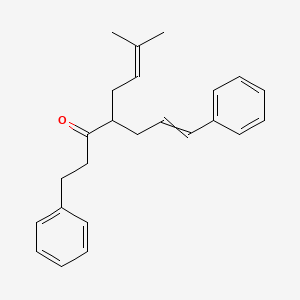
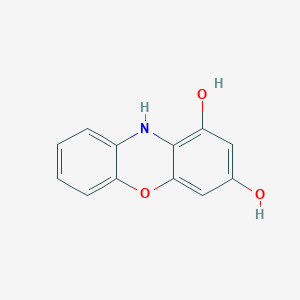
![Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12550354.png)
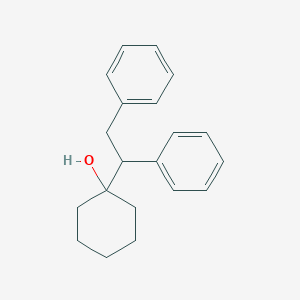
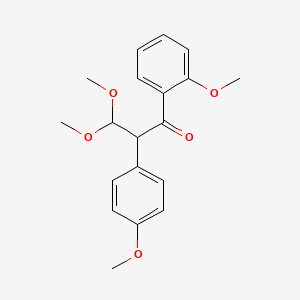
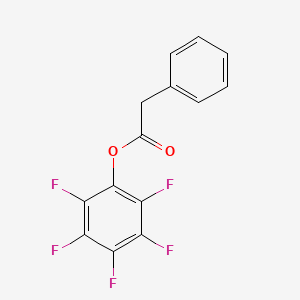
![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)
